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DL-3-Phenyllactic acid - 828-01-3

DL-3-Phenyllactic acid

Catalog Number: EVT-256737
CAS Number: 828-01-3
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DL-3-Phenyllactic acid (PLA) is an organic acid with a chiral center, existing as two enantiomers: L-3-phenyllactic acid and D-3-phenyllactic acid. It is produced by various lactic acid bacteria (LAB) as a secondary metabolite during fermentation. [, , , , ] PLA exhibits a wide range of biological activities, including antimicrobial activity against foodborne pathogens. [, , , ] It has garnered significant attention for its potential applications in food preservation and as a natural antimicrobial agent. [, , ]

Microbial Fermentation:

DL-3-Phenyllactic acid is primarily synthesized through microbial fermentation using lactic acid bacteria (LAB) strains. [, , , , ] Different LAB strains exhibit varying capabilities in PLA production. [] The fermentation process involves cultivating LAB in a suitable medium containing a carbon source, typically glucose or lactose, and a nitrogen source. [] Phenylalanine is often added to the fermentation medium as a precursor for PLA biosynthesis. [, ]

L-3-Phenyllactic acid (L-PLA)

  • Compound Description: The enantiomer of D-3-Phenyllactic acid, L-3-Phenyllactic acid is a naturally occurring organic acid produced by lactic acid bacteria (LAB) during fermentation. It exhibits broad-spectrum antimicrobial activity against various foodborne pathogens. [, ]
  • Relevance: As enantiomers, L-PLA and DL-3-Phenyllactic Acid share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangement. While DL-3-Phenyllactic Acid is a racemic mixture, L-PLA represents the single, biologically active enantiomer. [, ]

DL-O-acetyl-3-phenyllactic acid

  • Compound Description: This compound is a derivative of DL-3-Phenyllactic Acid where an acetyl group is introduced to the hydroxyl group. It serves as a key intermediate in the synthesis of pharmaceuticals like (+/-)-mexiletine acetamide. []
  • Relevance: DL-O-acetyl-3-phenyllactic acid is structurally related to DL-3-Phenyllactic Acid through the addition of an acetyl group. This modification alters its reactivity and potential applications, highlighting the impact of structural changes on the properties of related compounds. []

Lactic acid

  • Compound Description: A common organic acid produced during fermentation, lactic acid possesses antimicrobial properties and contributes to the acidic environment created by LAB. [, ]
  • Relevance: While structurally simpler than DL-3-Phenyllactic Acid, lactic acid shares a similar carboxylic acid functional group and is often produced alongside it during LAB fermentation. Both contribute to the preservation of fermented foods. [, ]

Acetic acid

  • Compound Description: A simple organic acid, acetic acid is well-known for its antimicrobial properties and use in food preservation. []
  • Relevance: Similar to DL-3-Phenyllactic Acid, acetic acid demonstrates antifungal activity against bread spoilage molds, emphasizing their shared role in food preservation. []

Phenylalanine

  • Compound Description: An essential amino acid, phenylalanine serves as a precursor for the biosynthesis of DL-3-Phenyllactic Acid by certain LAB strains. []
  • Relevance: Phenylalanine is the direct precursor used by LAB to produce DL-3-Phenyllactic Acid. This biosynthetic relationship highlights the link between amino acid metabolism and the production of bioactive compounds like DL-3-Phenyllactic Acid. []

Rutin, Quercetin-3-O-β-L-arabinoside, Isoquercitrin

  • Compound Description: These are flavonoids found in the aerial parts of Bupleurum chinense and demonstrate increased levels after fermentation by Lactobacillus plantarum. They exhibit antimicrobial activity, particularly against aquatic pathogens. []
  • Relevance: While structurally dissimilar to DL-3-Phenyllactic Acid, these flavonoids are produced alongside it during the fermentation of Bupleurum chinense and contribute to the overall antimicrobial activity of the fermented product. This highlights the synergistic potential of combining DL-3-Phenyllactic Acid with other antimicrobial compounds. []
Source and Classification

DL-3-Phenyllactic acid is classified as a hydroxy acid and is a derivative of lactic acid. It is primarily produced by lactic acid bacteria during the fermentation of phenylalanine, an essential amino acid. The metabolic pathway involves the conversion of phenylalanine to phenylpyruvic acid, which is subsequently reduced to phenyllactic acid through enzymatic action involving lactate dehydrogenase . This compound has garnered attention due to its antimicrobial properties and potential health benefits.

Synthesis Analysis

The synthesis of DL-3-Phenyllactic acid can be achieved through various methods:

  1. Microbial Fermentation: Lactic acid bacteria such as Pediococcus pentosaceus and Lactobacillus species are commonly used for its production. The process involves:
    • Substrate Preparation: Phenylalanine or phenylpyruvic acid is used as a substrate.
    • Fermentation Conditions: Optimal pH (5-7) and temperatures (30-45°C) are maintained to enhance enzyme activity.
    • Enzymatic Conversion: Lactate dehydrogenases convert phenylpyruvic acid to DL-3-phenyllactic acid .
  2. Chemical Synthesis: Laboratory synthesis can also be performed using various chemical reactions involving phenylacetaldehyde and sodium bisulfite under controlled conditions .
Molecular Structure Analysis

DL-3-Phenyllactic acid has the molecular formula C9H10O3 and a molar mass of 166.17 g/mol. Its structure consists of a phenyl group attached to a lactic acid moiety. The compound exhibits chirality, with two enantiomers (D and L forms) that can be separated using techniques like high-performance liquid chromatography . The structural representation is as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3
Chemical Reactions Analysis

DL-3-Phenyllactic acid participates in various chemical reactions:

  1. Reduction Reactions: It can be synthesized from phenylpyruvic acid through reduction processes facilitated by lactate dehydrogenases.
  2. Esterification: Reacts with alcohols to form esters, which can be utilized in food preservation.
  3. Decarboxylation: Under certain conditions, it can lose a carbon dioxide molecule to form other compounds.

These reactions are crucial for understanding its role in metabolic pathways and potential applications in food science and medicine .

Mechanism of Action

The mechanism of action of DL-3-phenyllactic acid primarily revolves around its antimicrobial properties. It inhibits the growth of pathogenic bacteria by disrupting their cell wall synthesis and metabolic processes. The compound is known to interfere with biofilm formation in bacteria such as Aggregatibacter actinomycetemcomitans, thereby reducing virulence factors associated with infections .

Additionally, it acts as a signaling molecule that can modulate immune responses, making it a candidate for therapeutic applications against infections .

Physical and Chemical Properties Analysis

DL-3-Phenyllactic acid exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water, making it suitable for various applications in aqueous environments.
  • Melting Point: Approximately 100°C.
  • pH Stability: Stable within a pH range of 5 to 7.

These properties contribute to its effectiveness as an antimicrobial agent and its usability in food preservation .

Applications

DL-3-phenyllactic acid has diverse applications across several fields:

  1. Food Industry: Used as a natural preservative due to its antimicrobial properties, enhancing the shelf life of products.
  2. Pharmaceuticals: Investigated for its potential use in treating bacterial infections and modulating immune responses.
  3. Agriculture: Explored for its role in plant growth promotion and disease resistance through interactions with beneficial microorganisms.

Research continues to uncover new applications for this compound, particularly in enhancing food safety and developing novel therapeutic agents .

Biosynthesis and Microbial Production of DL-3-Phenyllactic Acid

Metabolic Pathways in Lactic Acid Bacteria (LAB) for Phenylalanine Catabolism

DL-3-Phenyllactic acid (PLA) biosynthesis in lactic acid bacteria follows a conserved two-step enzymatic pathway originating from phenylalanine. The initial step involves transamination catalyzed by aromatic aminotransferases (AATs), which convert phenylalanine to phenylpyruvic acid (PPA) using α-ketoglutarate as the primary amino-group acceptor. This reaction is rate-limiting due to the tight regulation of AAT expression and cofactor availability. In Pediococcus acidilactici, the aminotransferase Aat (GenBank Protein WP_159211138) is essential for this step, as knockout mutants lose the ability to synthesize PLA and 4-hydroxyphenyllactic acid (HPLA) entirely [1]. Mass spectrometry studies confirm that pyruvate serves as an alternative amino-group acceptor in this bacterium, yielding alanine as a byproduct [1].

The second step involves PPA reduction to PLA, primarily mediated by NADH-dependent lactate dehydrogenases (LDHs). LAB exhibit stereospecificity in this reduction: L-LDHs produce D-PLA, while D-LDHs generate L-PLA. Lactobacillus plantarum harbors multiple LDH isoforms with varying affinities for PPA. For instance, the ldhD gene product shows 8.3-fold higher catalytic efficiency for PPA than glycolytic substrates [3] [7]. The absence of α-ketoglutarate synthesis capability in some LAB strains (e.g., P. acidilactici) necessitates precursor supplementation to optimize flux through this pathway [1].

Key pathway constraints include:

  • Competition for phenylalanine between PLA synthesis and protein biosynthesis
  • Cofactor imbalance (NAD+/NADH ratio) during PPA reduction
  • Feedback inhibition of AATs by accumulated PLA

Table 1: Enzymatic Components of PLA Biosynthesis in LAB

EnzymeGene SymbolCofactorPrimary FunctionOrganisms
Aromatic aminotransferaseaatPyridoxal-5'-phosphatePhenylalanine → Phenylpyruvic acidP. acidilactici, L. plantarum
L-Lactate dehydrogenaseldhLNADHPyruvate → L-Lactate (also reduces PPA to D-PLA)Most LAB species
D-Lactate dehydrogenaseldhDNADHPyruvate → D-Lactate (also reduces PPA to L-PLA)L. plantarum, L. crustorum
Phenylpyruvate reductasepprNADPHDirect reduction of PPA to D-PLAEngineered E. coli

Strain Selection and Optimization for Enhanced Yield

Strain selection is critical for maximizing PLA titers. Screening of 351 LAB isolates from fermented vegetables revealed that Lactobacillus crustorum strains (e.g., NWAFU 1078) produce up to 45.2 mM PLA—significantly higher than other species like L. plantarum (1.47 mM) [3]. This interspecies variability stems from differences in:

  • AAT expression levels
  • LDH substrate specificity
  • Cofactor regeneration capacity

Genetic optimization strategies include:

  • Overexpression of rate-limiting enzymes: L. plantarum transformants with plasmid-borne ldhD show 2.8-fold higher PLA yield [7].
  • CRISPRi-mediated repression of competing pathways, such as branch-chain amino acid biosynthesis, redirecting flux toward phenylalanine [6].
  • Heterologous expression of phenylpyruvate reductases (PPRs) from Wickerhamia fluorescens, which bypass LDH-catalyzed reduction and enhance D-PLA specificity [6] [10].

Physiological interventions involve:

  • Precursor feeding: Supplementing 10 g/L phenylalanine increases PLA titers to 25.3 mM in L. plantarum [3].
  • Quorum sensing modulation: Microencapsulation of L. plantarum AB-1 in alginate-chitosan beads enhances cell density and local AI-2 concentrations, elevating PLA production by 68% via luxS gene upregulation [8].

Table 2: High-Yielding PLA-Producing LAB Strains and Optimization Outcomes

StrainOriginBasal PLA (mM)Optimized PLA (mM)Key Intervention
L. crustorum NWAFU 1078Fermented vegetables1.4745.2PPA feeding + pH control
L. plantarum AB-1Not specified0.821.38Microencapsulation
L. plantarum MSC-C2Sugarcane0.154.80Medicinal plant extract fermentation
P. pentosaceus K40Banana0.123.50Medicinal plant extract fermentation

Fed-Batch Fermentation Strategies for Industrial-Scale Production

Industrial PLA production requires precise control of nutrient feeding and oxygen transfer. Escherichia coli engineered with the pprA gene from Wickerhamia fluorescens achieves 52.89 g/L PLA in 6-L bioreactors using a dissolved oxygen (DO)-stat feeding strategy [6]. This approach dynamically adjusts glucose feed rates to maintain DO at 30%, preventing acetate accumulation and sustaining NADPH supply for PPA reduction.

Critical fermentation parameters:

  • Carbon source gradient: Co-feeding glycerol with glucose enhances PEP supply for the shikimate pathway, boosting phenylalanine availability [6].
  • Oxygen limitation: Microaerobic conditions (0.05 vvm) favor NADH regeneration for LDH activity in L. plantarum fed-batch systems [8].
  • pH-stat control: Maintaining pH at 6.2 via NH₄OH addition stabilizes AAT and LDH activities [3].

Process innovations:

  • In situ product removal (ISPR) using anion-exchange resins minimizes PLA feedback inhibition [7].
  • Two-stage fermentation: Initial biomass growth (aerobic, 37°C) followed by PLA production (microaerobic, 30°C) extends the productive phase by 24 hours [6].

Role of Co-Cultures and Propionibacteria in Synergistic Metabolite Production

Co-culturing LAB with propionibacteria creates metabolic synergisms that enhance PLA yield. Propionibacterium freudenreichii converts lactate to propionate, acetate, and CO₂, alleviating pH drop and redirecting carbon flux toward phenylalanine catabolism [3] [8]. In alfalfa silage systems, co-cultures of L. plantarum and P. acidipropionici reduce ammonia nitrogen by 37% while increasing PLA accumulation to 8.2 mM—2.3-fold higher than monocultures [9].

Mechanisms of synergy:

  • Cross-feeding: LAB-generated lactate serves as a carbon source for propionibacteria, which reciprocally supply vitamins (e.g., B₁₂) and amino acids [8].
  • pH modulation: Propionate production counteracts LAB-mediated acidification, stabilizing pH at 5.0–5.5 for optimal AAT activity [3].
  • Biofilm induction: Co-cultures on solid substrates (e.g., plant fibers) mimic natural biofilms, enhancing cell-to-cell contact and quorum sensing [9].

Applications in fermented matrices:

  • Silage preservation: L. plantarum M1 + P. freudenreichii consortia in alfalfa silage reduce clostridial spoilage by 90% via PLA-mediated pathogen inhibition [9].
  • Medicinal plant fermentations: L. plantarum MSC-C2 in Paeonia lactiflora extracts with Propionibacterium spp. achieves 5.8 mM PLA, exhibiting potent antibiofilm activity against oral pathogens [5].

Table 3: Performance of LAB-Propionibacteria Co-Cultures in PLA Enhancement

Properties

CAS Number

828-01-3

Product Name

DL-3-Phenyllactic acid

IUPAC Name

2-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)

InChI Key

VOXXWSYKYCBWHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

3-phenyllactate
3-phenyllactic acid
3-phenyllactic acid, (D)-isomer
3-phenyllactic acid, (DL)-isomer
3-phenyllactic acid, (L)-isomer
3-phenyllactic acid, calcium salt
3-phenyllactic acid, monosodium salt
beta-phenyllactic acid
phenyllactic acid

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

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